3-{[2-(2-chlorophenyl)ethyl]amino}-1-(4-methylphenyl)pyrrolidine-2,5-dione
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Overview
Description
3-{[2-(2-chlorophenyl)ethyl]amino}-1-(4-methylphenyl)pyrrolidine-2,5-dione is a synthetic organic compound that belongs to the class of pyrrolidinediones This compound is characterized by the presence of a pyrrolidinedione core, substituted with a 2-(2-chlorophenyl)ethyl group and a 4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2-(2-chlorophenyl)ethyl]amino}-1-(4-methylphenyl)pyrrolidine-2,5-dione typically involves the following steps:
Formation of the Pyrrolidinedione Core: The pyrrolidinedione core can be synthesized through a cyclization reaction involving a suitable dicarboxylic acid derivative and an amine.
Substitution Reactions: The 2-(2-chlorophenyl)ethyl group and the 4-methylphenyl group are introduced through substitution reactions. These reactions often require the use of reagents such as alkyl halides and appropriate catalysts.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and control is common to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-{[2-(2-chlorophenyl)ethyl]amino}-1-(4-methylphenyl)pyrrolidine-2,5-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-{[2-(2-chlorophenyl)ethyl]amino}-1-(4-methylphenyl)pyrrolidine-2,5-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 3-{[2-(2-chlorophenyl)ethyl]amino}-1-(4-methylphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-{[2-(2-Bromophenyl)ethyl]amino}-1-(4-methylphenyl)-2,5-pyrrolidinedione
- 3-{[2-(2-Fluorophenyl)ethyl]amino}-1-(4-methylphenyl)-2,5-pyrrolidinedione
- 3-{[2-(2-Methylphenyl)ethyl]amino}-1-(4-methylphenyl)-2,5-pyrrolidinedione
Uniqueness
3-{[2-(2-chlorophenyl)ethyl]amino}-1-(4-methylphenyl)pyrrolidine-2,5-dione is unique due to the presence of the 2-(2-chlorophenyl)ethyl group, which imparts distinct chemical and biological properties. This substitution pattern can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C19H19ClN2O2 |
---|---|
Molecular Weight |
342.8 g/mol |
IUPAC Name |
3-[2-(2-chlorophenyl)ethylamino]-1-(4-methylphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C19H19ClN2O2/c1-13-6-8-15(9-7-13)22-18(23)12-17(19(22)24)21-11-10-14-4-2-3-5-16(14)20/h2-9,17,21H,10-12H2,1H3 |
InChI Key |
LBBPZJBDOKSUCO-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCCC3=CC=CC=C3Cl |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCCC3=CC=CC=C3Cl |
Origin of Product |
United States |
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